

Protocol for the Dissolution and Use of Flagellin 22 TFA in Bioassays

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Compound of Interest

Compound Name: *Flagellin 22 TFA*

Cat. No.: *B15565628*

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Application Note

Introduction

Flagellin 22 (flg22) is a 22-amino acid peptide derived from the conserved N-terminal region of bacterial flagellin. It is a well-characterized microbe-associated molecular pattern (MAMP) that elicits a strong innate immune response, known as pattern-triggered immunity (PTI), in a wide range of plant species. The trifluoroacetate (TFA) salt of flg22 is a common formulation resulting from the solid-phase peptide synthesis and purification process. While the residual TFA is generally not a concern for most standard in vitro bioassays, proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the reconstitution of Flagellin 22 TFA and its application in common plant bioassays.

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative data for the preparation and use of Flagellin 22 TFA.

Parameter	Recommended Value	Notes
Stock Solution Solvent	Sterile, deionized water or DMSO	Water is suitable for most applications. DMSO can be used to achieve higher initial concentrations if needed.
Stock Concentration	1 mM	A 1 mM stock solution is convenient for preparing a wide range of working concentrations.
Storage of Stock Solution	-20°C or below in aliquots	Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide. For long-term storage, -80°C is recommended.
Working Concentration Range	10 nM - 10 µM	The optimal concentration is assay-dependent. For ROS burst and MAPK activation assays, concentrations in the range of 100 nM to 1 µM are common. ^[1] For seedling growth inhibition assays, a wider range might be tested.
Working Solution Solvent	Sterile water or the specific assay buffer	The solvent for the working solution should be compatible with the biological system being tested.
Stability of Working Solution	Prepare fresh for each experiment	To ensure consistent activity, it is recommended to prepare the working solution from the frozen stock on the day of the experiment.
TFA Salt Considerations	Generally not inhibitory for standard bioassays	The low concentrations of TFA in the final working solutions are typically not problematic. ^[2]

For highly sensitive assays or in vivo studies where TFA might be a concern, methods for TFA removal are available but are often not necessary.

Experimental Protocols

1. Reconstitution of Flagellin 22 TFA to a 1 mM Stock Solution

This protocol describes the preparation of a 1 mM stock solution of Flagellin 22 TFA.

Materials:

- Flagellin 22 TFA (lyophilized powder)
- Sterile, deionized water or molecular biology grade DMSO
- Sterile, low-protein-binding microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- Pre-weighing Preparation: Before opening, centrifuge the vial of lyophilized Flagellin 22 TFA briefly to ensure all the powder is at the bottom.
- Solvent Addition:
 - For an aqueous stock: Carefully add the appropriate volume of sterile, deionized water to the vial to achieve a 1 mM concentration. The molecular weight of Flagellin 22 is approximately 2272.5 g/mol . Therefore, to make a 1 mM solution from 1 mg of peptide, you would add 440 μ L of water. Adjust the volume based on the amount of peptide in your vial.
 - For a DMSO stock: If a higher concentration is desired or if solubility in water is an issue, DMSO can be used as the solvent. Follow the same calculation to determine the required

volume.

- Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Sonication can be used to aid dissolution if precipitation occurs.[3]
- Aliquoting: Dispense the 1 mM stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

2. Protocol for a Reactive Oxygen Species (ROS) Burst Assay

This protocol outlines a common method to measure the flg22-induced ROS burst in plant leaf discs using a luminol-based assay.

Materials:

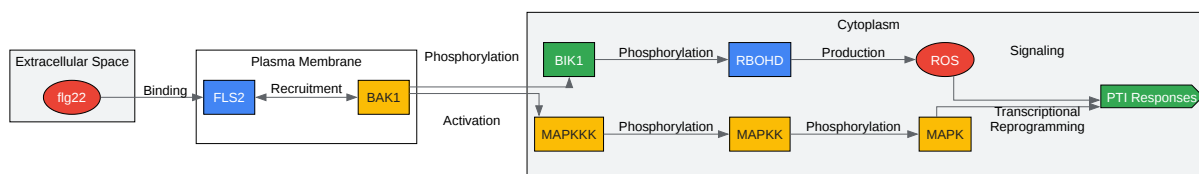
- Plant leaves (e.g., *Arabidopsis thaliana*)
- Cork borer or biopsy punch
- 96-well white microtiter plate
- Luminol
- Horseradish peroxidase (HRP)
- 1 mM Flagellin 22 TFA stock solution
- Sterile water
- Plate reader with luminescence detection capabilities

Procedure:

- Leaf Disc Preparation: Use a cork borer to cut leaf discs from healthy, mature plant leaves. Float the leaf discs in sterile water in a petri dish for several hours or overnight to reduce wounding-induced ROS.[1]

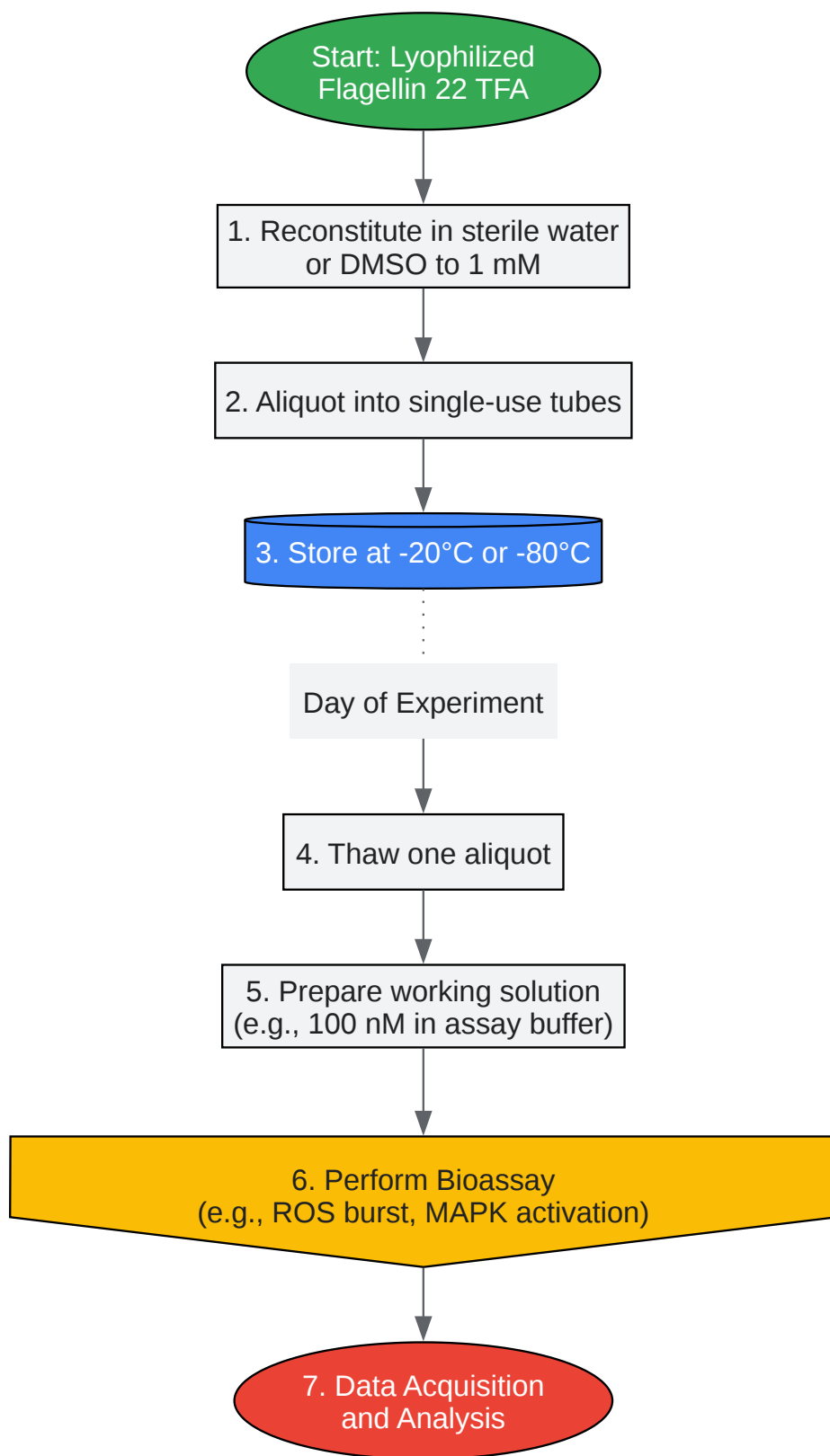
- Assay Plate Setup: Transfer one leaf disc into each well of a 96-well white microtiter plate containing 100 μ L of sterile water.
- Preparation of Elicitation Solution: Prepare the elicitation solution containing luminol, HRP, and flg22. A typical final concentration in the well would be 100 μ M luminol, 20 μ g/mL HRP, and the desired concentration of flg22 (e.g., 100 nM).[1] Prepare a control solution without flg22.
- Initiation of the Assay: Remove the water from the wells and add 100 μ L of the elicitation solution (with or without flg22) to the respective wells.
- Measurement: Immediately place the plate in a luminometer and measure luminescence over time (e.g., every 1-2 minutes for 30-60 minutes). The ROS burst is typically rapid and transient.[1][4]

Visualizations



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Caption: Flagellin 22 signaling pathway in plants.



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Caption: Experimental workflow for Flagellin 22 TFA.

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